molecular formula C17H16Cl2N2O3S B5484005 11-[(2,5-dichlorophenyl)sulfonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-[(2,5-dichlorophenyl)sulfonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No.: B5484005
M. Wt: 399.3 g/mol
InChI Key: ODEGXYDNMCOGBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex, involving multiple rings and functional groups. Detailed structural analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without specific information on the reactions this compound undergoes, it’s difficult to provide a detailed chemical reactions analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information on how this compound interacts with biological systems or other chemicals, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used or handled. Without specific safety data or hazard information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research or use of this compound would depend on its intended applications and effectiveness. Without specific information on the current state of research or use of this compound, it’s difficult to provide detailed future directions .

Properties

IUPAC Name

11-(2,5-dichlorophenyl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-13-4-5-14(19)16(7-13)25(23,24)20-8-11-6-12(10-20)15-2-1-3-17(22)21(15)9-11/h1-5,7,11-12H,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGXYDNMCOGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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